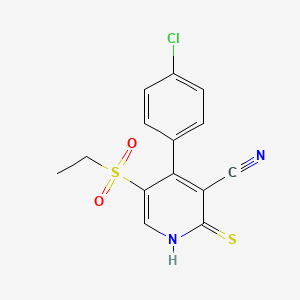
5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine: is an organic compound with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol . This compound is a derivative of indanamine, featuring a bromine atom at the 5th position and a methyl group at the 6th position of the indane ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 6-methylindan-1-one followed by reductive amination. The process can be summarized as follows:
Bromination: 6-Methylindan-1-one is treated with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5th position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new chemical entities .
Biology: In biological research, this compound can be used to study the effects of brominated indanamines on biological systems. It may also be used in the development of new bioactive molecules .
Medicine: Its structural features make it a candidate for the design of novel therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is not well-documented. as an indanamine derivative, it is likely to interact with biological targets such as enzymes or receptors. The bromine atom and methyl group may influence its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: This compound is structurally similar but lacks the amine group, which may result in different chemical and biological properties.
5-Bromo-2,3-dihydro-1H-inden-1-amine: This compound lacks the methyl group at the 6th position, which may affect its reactivity and interactions.
6-Methyl-2,3-dihydro-1H-inden-1-amine: This compound lacks the bromine atom, which may influence its chemical behavior and biological activity.
Uniqueness: 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the bromine atom and the methyl group, which can significantly impact its chemical reactivity and biological interactions. These structural features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H12BrN |
|---|---|
Peso molecular |
226.11 g/mol |
Nombre IUPAC |
5-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3 |
Clave InChI |
RYTXRZLTTUAYHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCC2N)C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


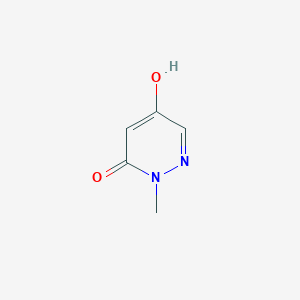
![1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid](/img/structure/B13010374.png)

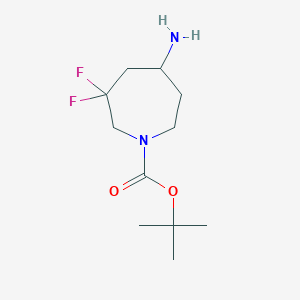
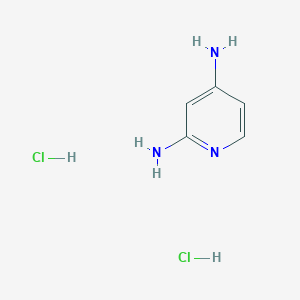
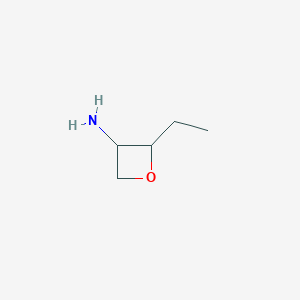
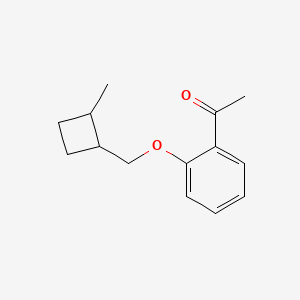
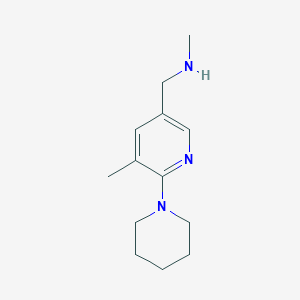
![3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one](/img/structure/B13010429.png)
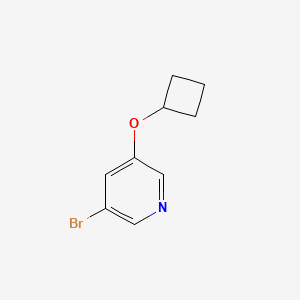
![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)
